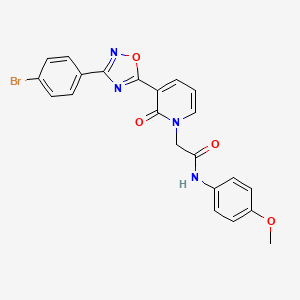

![molecular formula C18H15FN2O4 B2697547 N1-([2,2'-bifuran]-5-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide CAS No. 2034252-48-5](/img/structure/B2697547.png)

N1-([2,2'-bifuran]-5-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is an oxalamide derivative, which is a class of compounds containing an oxalamide group, a functional group with the formula R-CO-NH-CO-R’. Oxalamides are used in a variety of applications, including as intermediates in organic synthesis .

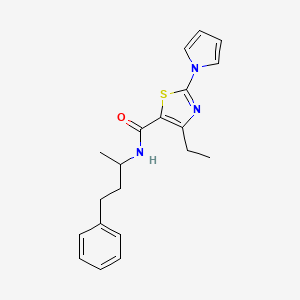

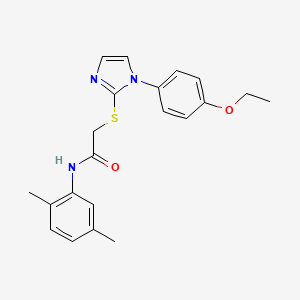

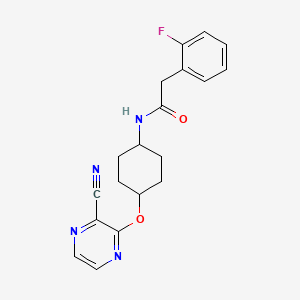

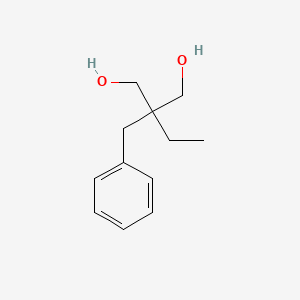

Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a central oxalamide group, with a 2,2’-bifuran-5-ylmethyl group on one side and a 3-fluoro-4-methylphenyl group on the other . The presence of these groups would likely confer specific physical and chemical properties to the molecule.Chemical Reactions Analysis

As an oxalamide, this compound would be expected to participate in reactions typical of amides, such as hydrolysis under acidic or basic conditions . The presence of the fluorine atom might also make the compound susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group would likely result in the formation of hydrogen bonds, which could affect the compound’s solubility and boiling point .Scientific Research Applications

Orexin Receptor Antagonists and Binge Eating

Research has explored the impact of compounds similar to N1-([2,2'-bifuran]-5-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide on binge eating disorders. One study specifically investigated the effects of various orexin receptor antagonists, including SB-649868, which is structurally related to N1-([2,2'-bifuran]-5-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide, in a model of binge eating in female rats. SB-649868, acting as a dual orexin receptor antagonist, significantly reduced binge eating behavior without affecting standard food intake, suggesting a potential therapeutic avenue for eating disorders with a compulsive component. This illustrates the broader application of oxalamide derivatives in neuropsychopharmacology, particularly in the modulation of feeding behaviors and possibly in the treatment of specific eating disorders (Piccoli et al., 2012).

Synthetic Methodologies and Chemical Rearrangements

N1-([2,2'-bifuran]-5-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide and related compounds have been subjects of synthetic interest, particularly in the context of chemical rearrangements. A study by Mamedov et al. presented a novel synthetic approach for the preparation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides via the Meinwald rearrangement. This methodology demonstrates the utility of oxalamide derivatives in synthetic organic chemistry, offering efficient pathways to a range of structurally diverse compounds. The approach is notable for its simplicity and high yield, highlighting the versatility of oxalamide derivatives in facilitating novel synthetic routes (Mamedov et al., 2016).

Catalysis and Chemical Reactions

The application of N1-([2,2'-bifuran]-5-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide derivatives in catalysis has been explored, particularly in coupling reactions. For instance, research involving Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has shown it to be an effective catalyst system for Goldberg amidation. This system facilitated the coupling of (hetero)aryl chlorides with amides, demonstrating the potential of oxalamide derivatives in enhancing the efficiency and selectivity of catalytic processes. Such findings open new avenues for the application of oxalamide derivatives in the development of catalytic systems for organic synthesis (De et al., 2017).

Safety and Hazards

Future Directions

Future research on this compound could involve studying its synthesis, physical and chemical properties, and potential biological activities. It could also be interesting to investigate the influence of the fluorine atom and the 2,2’-bifuran-5-ylmethyl group on the compound’s properties and activities .

properties

IUPAC Name |

N'-(3-fluoro-4-methylphenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O4/c1-11-4-5-12(9-14(11)19)21-18(23)17(22)20-10-13-6-7-16(25-13)15-3-2-8-24-15/h2-9H,10H2,1H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGOLQWMFYGXQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2697476.png)

![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2697482.png)

![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one](/img/structure/B2697483.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2697487.png)